molecular formula C9H18BrN B13606702 1-(5-Bromopentyl)pyrrolidine

1-(5-Bromopentyl)pyrrolidine

Cat. No.: B13606702
M. Wt: 220.15 g/mol
InChI Key: XAORFEFAURSZJN-UHFFFAOYSA-N
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Description

1-(5-Bromopentyl)pyrrolidine is an organic compound with the molecular formula C9H18BrN It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromopentyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with 1,5-dibromopentane under basic conditions. The reaction typically proceeds as follows:

    Reactants: Pyrrolidine and 1,5-dibromopentane

    Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile.

    Procedure: The mixture is heated under reflux for several hours, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopentyl)pyrrolidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding pentylpyrrolidine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Nucleophilic Substitution: Products include azido-pentylpyrrolidine, thiol-pentylpyrrolidine, and alkoxy-pentylpyrrolidine.

    Oxidation: Products include N-oxides and other oxidized derivatives.

    Reduction: The major product is pentylpyrrolidine.

Scientific Research Applications

1-(5-Bromopentyl)pyrrolidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and pharmaceutical intermediates.

    Organic Synthesis: The compound is used in the preparation of various heterocyclic compounds and as a reagent in organic transformations.

    Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving pyrrolidine derivatives.

    Industrial Applications: The compound finds use in the production of specialty chemicals and materials.

Properties

Molecular Formula

C9H18BrN

Molecular Weight

220.15 g/mol

IUPAC Name

1-(5-bromopentyl)pyrrolidine

InChI

InChI=1S/C9H18BrN/c10-6-2-1-3-7-11-8-4-5-9-11/h1-9H2

InChI Key

XAORFEFAURSZJN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCCCBr

Origin of Product

United States

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